

# synthesis of 8-Methoxy Loxapine reference standard

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## Compound of Interest

Compound Name: 8-Methoxy Loxapine

Cat. No.: B021679

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An Application Note and Protocol for the Synthesis of **8-Methoxy Loxapine** Reference Standard

## Introduction

**8-Methoxy Loxapine** is a key reference standard for the analytical and quality control testing of Loxapine, an established antipsychotic medication. Loxapine is a dibenzoxazepine tricyclic compound that acts as a dopamine and serotonin receptor antagonist, and it is used in the treatment of schizophrenia.[1] The availability of high-purity reference standards, including potential impurities and metabolites like **8-Methoxy Loxapine**, is crucial for the development of robust analytical methods for drug substance and product release testing. This application note provides a detailed, scientifically grounded protocol for the synthesis of **8-Methoxy Loxapine**, intended for researchers, scientists, and professionals in drug development and quality assurance.

The synthetic strategy presented herein is based on established methodologies for the preparation of dibenzoxazepine derivatives and is designed to be both efficient and reproducible.[2] The protocol is divided into two main parts: the synthesis of the key intermediate, 2-chloro-8-methoxy-dibenzo[b,f][1][3]oxazepin-11(10H)-one, and its subsequent conversion to **8-Methoxy Loxapine**.

## Part 1: Synthesis of the Key Intermediate: 2-Chloro-8-methoxy-dibenzo[b,f][1][3]oxazepin-11(10H)-one

The construction of the tricyclic dibenzoxazepinone core is a critical step in the synthesis. This is achieved through a two-step process involving an Ullmann condensation followed by a reductive cyclization.

## Step 1: Ullmann Condensation to form 5-Chloro-2-(4-methoxy-2-nitrophenoxy)benzoic acid

The Ullmann condensation is a well-established, copper-catalyzed reaction for the formation of diaryl ethers.[4] In this step, a substituted o-nitrophenol is coupled with a substituted halobenzoic acid. The presence of an electron-withdrawing nitro group on the phenol ring activates the molecule for nucleophilic aromatic substitution.

Reaction Scheme:

Experimental Protocol:

- To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methoxy-2-nitrophenol (1.0 eq), 5-chloro-2-fluorobenzoic acid (1.1 eq), potassium carbonate ( $K_2CO_3$ , 2.5 eq), and copper(I) oxide ( $Cu_2O$ , 0.1 eq).
- Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.5 M.
- Purge the flask with nitrogen for 15 minutes.
- Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).
- Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl), which will cause the product to precipitate.
- Stir the acidic mixture for 30 minutes, then collect the precipitate by vacuum filtration.
- Wash the solid with deionized water until the filtrate is neutral.

- Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Reagent/Solvent	Molar Ratio	Purity	Notes
4-methoxy-2-nitrophenol	1.0	>98%	Starting material
5-chloro-2-fluorobenzoic acid	1.1	>98%	Starting material
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	2.5	Anhydrous	Base
Copper(I) Oxide (Cu <sub>2</sub> O)	0.1	>97%	Catalyst
N,N-Dimethylformamide (DMF)	-	Anhydrous	Solvent

## Step 2: Reductive Cyclization to form 2-Chloro-8-methoxy-dibenzo[b,f][1][3]oxazepin-11(10H)-one

This step involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization to form the lactam of the dibenzoxazepinone ring system. A common and effective method for this transformation is catalytic hydrogenation.

Reaction Scheme:

Experimental Protocol:

- Charge a hydrogenation vessel with 5-chloro-2-(4-methoxy-2-nitrophenoxy)benzoic acid (1.0 eq) and palladium on carbon (10% Pd/C, 5-10 mol%).
- Add glacial acetic acid as the solvent.
- Seal the vessel and purge it with nitrogen, followed by hydrogen.

- Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature.
- Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis until the reaction is complete.
- Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with acetic acid.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure 2-chloro-8-methoxy-dibenzo[b,f][1][3]oxazepin-11(10H)-one.

Reagent/Solvent	Molar Ratio	Purity	Notes
5-Chloro-2-(4-methoxy-2-nitrophenoxy)benzoic acid	1.0	>95% (crude)	Starting material
Palladium on Carbon (10% Pd/C)	0.05 - 0.10	-	Catalyst
Hydrogen (H <sub>2</sub> )	Excess	High Purity	Reducing agent
Glacial Acetic Acid	-	ACS grade	Solvent

## Part 2: Synthesis of 8-Methoxy Loxapine

With the key dibenzoxazepinone intermediate in hand, the final steps involve the introduction of the N-methylpiperazine side chain.

### Step 3: Chlorination of the Lactam

The lactam is converted to a more reactive intermediate, an 11-chloro-dibenzoxazepine, using a chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ).

Reaction Scheme:

Experimental Protocol:

- In a dry round-bottom flask under a nitrogen atmosphere, suspend 2-chloro-8-methoxy-dibenzo[b,f][1][3]oxazepin-11(10H)-one (1.0 eq) in anhydrous toluene.
- Add phosphorus oxychloride ( $\text{POCl}_3$ , 3.0-5.0 eq) to the suspension.
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC/HPLC analysis indicates complete conversion of the starting material.
- Cool the reaction mixture to room temperature and carefully quench the excess  $\text{POCl}_3$  by slowly adding the reaction mixture to ice-water.
- Extract the aqueous mixture with a suitable organic solvent, such as toluene or dichloromethane.
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,11-dichloro-8-methoxy-dibenzo[b,f][1][3]oxazepine, which is often used in the next step without further purification.

Reagent/Solvent	Molar Ratio	Purity	Notes
2-Chloro-8-methoxy-dibenzo[b,f][1][3]oxazepin-11(10H)-one	1.0	>98%	Starting material
Phosphorus Oxychloride ( $\text{POCl}_3$ )	3.0 - 5.0	>99%	Chlorinating agent
Toluene	-	Anhydrous	Solvent

## Step 4: Nucleophilic Substitution with N-Methylpiperazine

The final step is the nucleophilic substitution of the chloro group at the 11-position with N-methylpiperazine to yield **8-Methoxy Loxapine**.<sup>[5]</sup>

Reaction Scheme:

Experimental Protocol:

- Dissolve the crude 2,11-dichloro-8-methoxy-dibenzo[b,f][1,3]oxazepine (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
- Add N-methylpiperazine (2.0-3.0 eq) to the solution.
- Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring the reaction by TLC/HPLC.
- After the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with water to remove excess N-methylpiperazine and its hydrochloride salt.
- Separate the organic layer and concentrate it under reduced pressure to obtain the crude **8-Methoxy Loxapine**.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to obtain the final product as a high-purity reference standard.

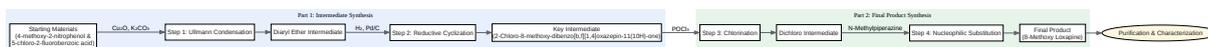
Reagent/Solvent	Molar Ratio	Purity	Notes
2,11-Dichloro-8-methoxy-dibenzo[b,f][1,3]oxazepine	1.0	Crude	Starting material
N-Methylpiperazine	2.0 - 3.0	>99%	Nucleophile
Toluene	-	Anhydrous	Solvent

## Characterization

The identity and purity of the synthesized **8-Methoxy Loxapine** reference standard should be confirmed by a panel of analytical techniques, including:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity.
- Melting Point: As a preliminary check of purity.
- Elemental Analysis: To confirm the elemental composition.

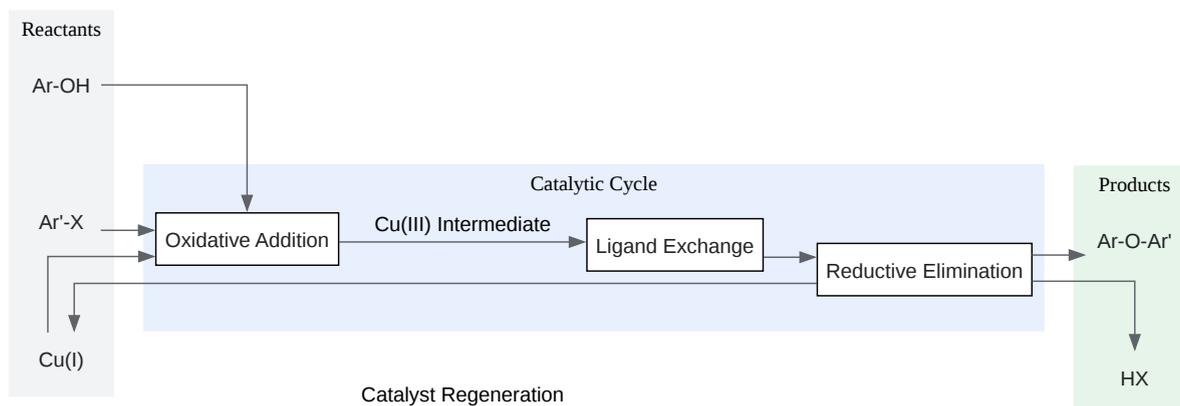
## Visualization of the Synthetic Workflow



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Caption: Overall synthetic workflow for **8-Methoxy Loxapine**.

# Mechanism of Key Reaction Step: Ullmann Condensation



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Caption: Simplified mechanism of the Ullmann condensation.

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